molecular formula C10H12BrN B8770362 (5-Bromo-indan-1-yl)-methyl-amine

(5-Bromo-indan-1-yl)-methyl-amine

Cat. No.: B8770362
M. Wt: 226.11 g/mol
InChI Key: FPWFSFCOYKIKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-indan-1-yl)-methyl-amine is a brominated indane derivative featuring a methylamine group attached to the indan scaffold at the 1-position and a bromine substituent at the 5-position. Indane-based amines are often explored for their conformational rigidity, which can enhance binding specificity to biological targets compared to flexible alkylamines. The bromine substituent likely influences electronic properties and lipophilicity, impacting solubility and membrane permeability.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3

InChI Key

FPWFSFCOYKIKMO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Trends

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Substituents
(5-Bromo-indan-1-yl)-methyl-amine ~225 ~2.5† Bromine (indan)
5-Bromo-1H-indazol-3-amine 212.06 ~1.8 Bromine (indazole)
FMJ-G3 297.39 ~3.0 Fluorine (benzyl)
S 18126 410.47 ~3.5 Piperazine-dioxane

*Estimated from analogs (e.g., isopropyl-(2-methoxy-ethyl)-methyl-amine has logP = 0.973 ). †Predicted using fragment-based methods.

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